3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid
Overview
Description
3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a benzoyl group, a phenylpropanoic acid moiety, and a hydroxy-methyl-butynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid typically involves multiple steps. One common approach is the coupling of 3-hydroxy-3-methyl-1-butyn-1-yl benzoyl chloride with 3-phenylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) to form the corresponding chloride, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PCl5
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of chlorides and other substituted derivatives
Scientific Research Applications
3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxy-methyl-butynyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoyl and phenylpropanoic acid moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid
- N~2~- [2- (3-Hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-D-asparagine
- 3-Hydroxy-3-methyl-2-butanone
Uniqueness
3-({[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}amino)-3-phenylpropanoic acid is unique due to its combination of a hydroxy-methyl-butynyl group with a benzoyl and phenylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[2-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,26)13-12-15-8-6-7-11-17(15)20(25)22-18(14-19(23)24)16-9-4-3-5-10-16/h3-11,18,26H,14H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPFLELHOXSKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C(=O)NC(CC(=O)O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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